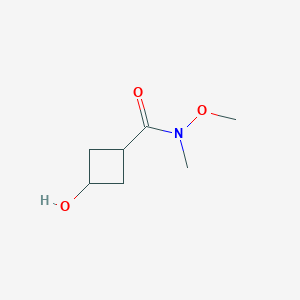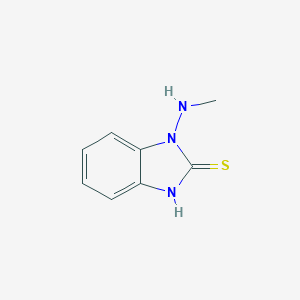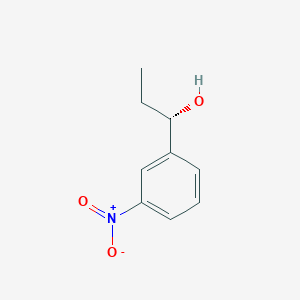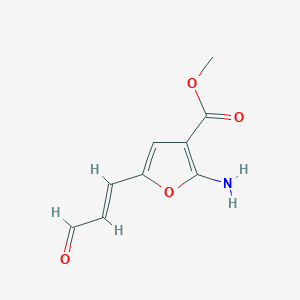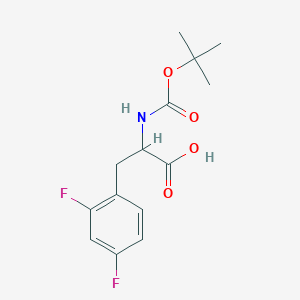
N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and two fluorine atoms at the 2 and 4 positions of the phenyl ring. The Boc group is commonly used in organic synthesis to protect amine groups during chemical reactions.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antibacterial activities
Mode of Action
A related compound, n-tert-butoxycarbonyl-thiazolidine carboxylic acid, has been shown to undergo a nucleophilic substitution reaction through an intramolecular hydrogen bonding
Biochemical Pathways
Given the potential antibacterial activity of similar compounds , it’s possible that this compound could interfere with bacterial metabolic pathways
Pharmacokinetics
A related compound, n-(tert-butoxycarbonyl)-2-aminoacetonitrile, has been shown to have high gi absorption and is bbb permeant .
Result of Action
Similar compounds have been shown to exhibit antibacterial activities , suggesting that this compound could potentially have similar effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine typically involves the protection of the amino group of 2,4-difluorophenylalanine with a tert-butoxycarbonyl group. This can be achieved by reacting 2,4-difluorophenylalanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine can undergo various chemical reactions, including:
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid, oxalyl chloride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Deprotection: 2,4-difluorophenylalanine.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various functional materials.
Comparison with Similar Compounds
- N-(tert-Butoxycarbonyl)-phenylalanine
- N-(tert-Butoxycarbonyl)-3,4-difluorophenylalanine
- N-(tert-Butoxycarbonyl)-4-fluorophenylalanine
Comparison: N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine is unique due to the presence of two fluorine atoms at specific positions on the phenyl ring, which can influence its reactivity and interactions compared to other Boc-protected phenylalanine derivatives .
Properties
IUPAC Name |
3-(2,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNELGIOSRKVOJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585607 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174691-78-2 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-2,4-difluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
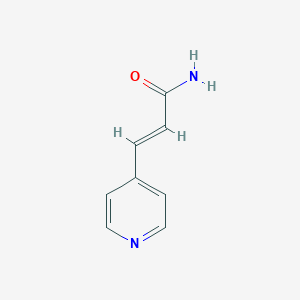
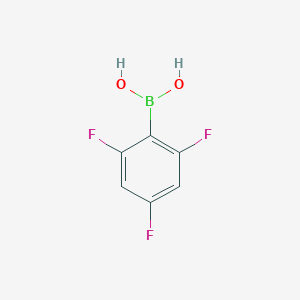
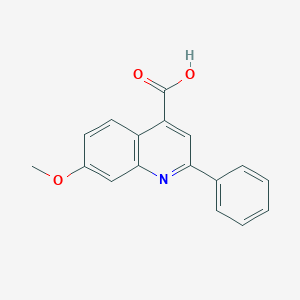
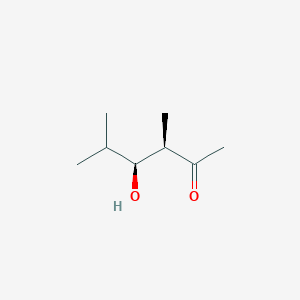
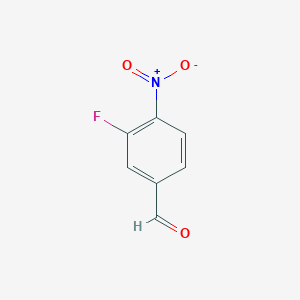
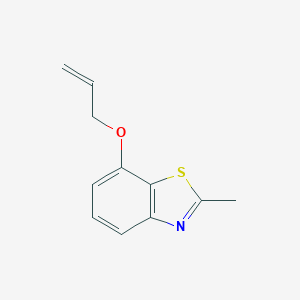
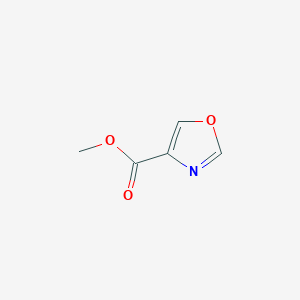
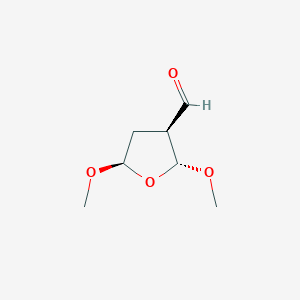
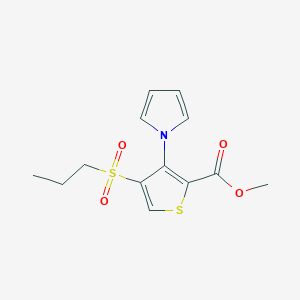
![Tetrahydro-2H-thiazolo[3,2-a]pyrazin-3(5H)-one](/img/structure/B63264.png)
